

exo-Hydroxytandospirone-d8 certificate of analysis

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Compound of Interest

Compound Name: *exo-Hydroxytandospirone-d8*

Cat. No.: *B15597720*

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Technical Guide: exo-Hydroxytandospirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for **exo-Hydroxytandospirone-d8**, a deuterated analog of a tandospirone metabolite. This document details the typical quality control parameters, analytical methodologies, and the biological context of its application, particularly its role as an internal standard in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

The certificate of analysis for **exo-Hydroxytandospirone-d8** provides critical data verifying its identity, purity, and quality. The following tables summarize the typical quantitative data provided by manufacturers.

Table 1: Compound Identification and Physical Properties

Parameter	Specification
Compound Name	exo-Hydroxytandospirone-d8
Molecular Formula	C ₂₁ H ₂₁ D ₈ N ₅ O ₃
Molecular Weight	407.54 g/mol
CAS Number	2012598-42-2
Appearance	White to off-white solid

Table 2: Quality Control and Purity Analysis

Analytical Test	Method	Typical Specification
Purity	HPLC	≥98%
Identity	¹ H NMR, ¹³ C NMR	Conforms to structure
Identity	Mass Spectrometry	Conforms to structure
Deuterium Incorporation	Mass Spectrometry	≥99%
Storage Conditions	-20°C, desiccated, protected from light	

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of **exo-Hydroxytandospirone-d8**. The following sections describe representative protocols for the key analytical techniques used in its quality control and application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of **exo-Hydroxytandospirone-d8**.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with a suitable buffer like ammonium formate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 236 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of **exo-Hydroxytandospirone-d8**.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
- Experiments:
 - ¹H NMR: To determine the proton environment and confirm the presence and location of deuterium atoms (by the absence of corresponding proton signals).
 - ¹³C NMR: To identify all carbon atoms in the molecule.
- Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the **exo-Hydroxytandospirone-d8**

structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

This protocol outlines the use of **exo-Hydroxytandospirone-d8** as an internal standard for the quantification of exo-Hydroxytandospirone in biological matrices.

- Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, urine) spiked with a known concentration of **exo-Hydroxytandospirone-d8**.
- Chromatographic Conditions:
 - Column: A suitable C18 or HILIC column for metabolite analysis.
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry Parameters:
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (exo-Hydroxytandospirone) and the internal standard (**exo-Hydroxytandospirone-d8**).
 - Analyte Transition (example): m/z 399.5 \rightarrow [specific fragment ion]
 - Internal Standard Transition (example): m/z 407.5 \rightarrow [corresponding specific fragment ion]
- Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Application Context

exo-Hydroxytandospirone is a metabolite of Tandospirone, a selective partial agonist of the 5-HT_{1a} receptor.[1] Understanding the signaling pathway of the parent drug is essential for interpreting studies where its metabolites are quantified.

Tandospirone Signaling Pathway

Tandospirone exerts its anxiolytic and antidepressant effects primarily through the modulation of the serotonergic system. The diagram below illustrates the principal signaling cascade initiated by Tandospirone binding to the 5-HT_{1a} receptor.

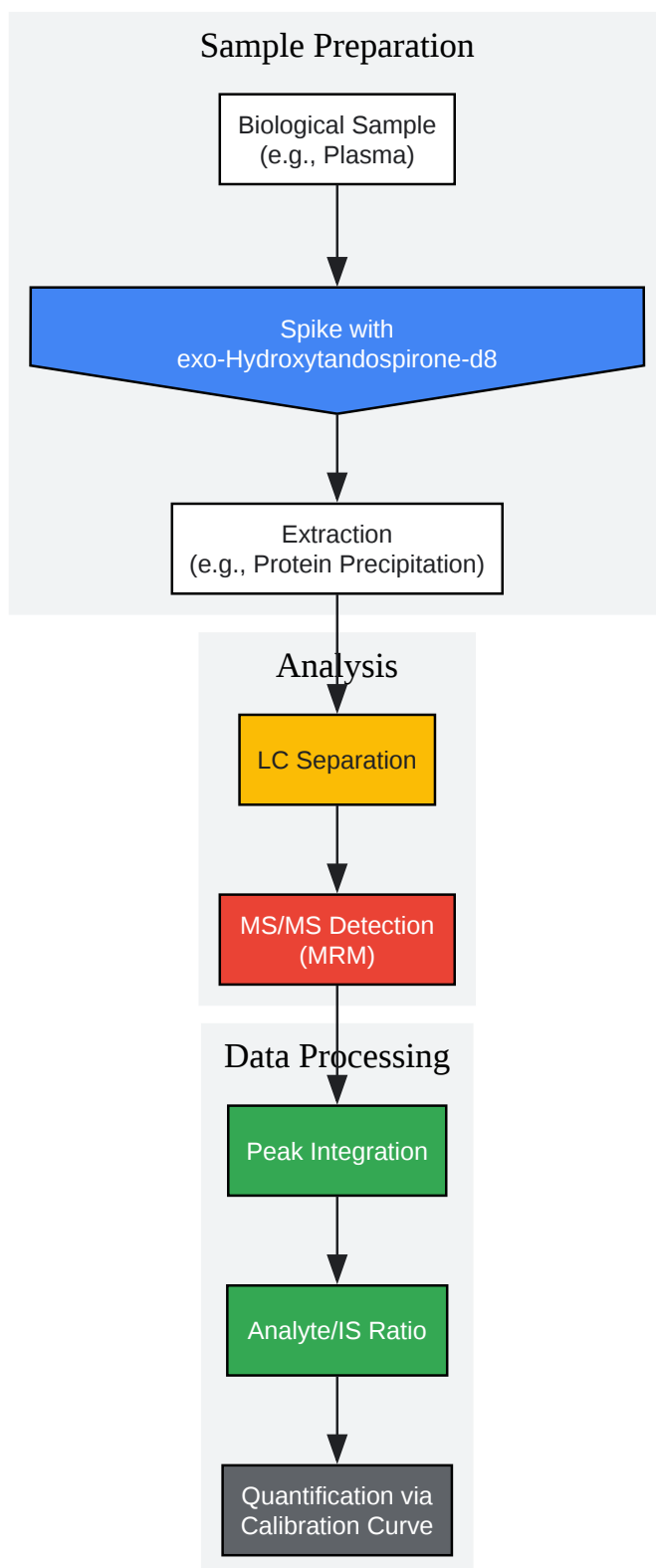


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Tandospirone's primary signaling cascade via the 5-HT_{1a} receptor.

Experimental Workflow for Bioanalysis

The use of **exo-Hydroxytandospirone-d8** as an internal standard is a critical step in the quantitative analysis of biological samples. The following diagram outlines a typical experimental workflow.



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A typical workflow for the quantification of exo-Hydroxytandospirone.

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References

- 1. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
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